2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a molecular formula of C17H16F2N2O2S. This compound is known for its unique chemical structure, which includes a benzothiophene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 2,3-difluorobenzoyl chloride with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular pathways. For instance, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation, thereby exerting its effects on cell proliferation and apoptosis.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2,3-Difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of a benzothiophene core and difluorobenzoyl group. Similar compounds include:
Properties
Molecular Formula |
C17H16F2N2O2S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(2,3-difluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C17H16F2N2O2S/c1-8-5-6-9-12(7-8)24-17(13(9)15(20)22)21-16(23)10-3-2-4-11(18)14(10)19/h2-4,8H,5-7H2,1H3,(H2,20,22)(H,21,23) |
InChI Key |
DIBOYMQKLUVMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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